molecular formula C16H15ClN2O4S B12765203 Sulofenur metabolite II CAS No. 132630-09-2

Sulofenur metabolite II

Cat. No.: B12765203
CAS No.: 132630-09-2
M. Wt: 366.8 g/mol
InChI Key: NQVZANDNBIOHEW-UHFFFAOYSA-N
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Description

Sulofenur Metabolite II is a critical analyte for researchers investigating the metabolism and toxicology of the anticancer agent sulofenur (LY186641). Scientific studies have identified this metabolite as 2-amino-5-chlorophenyl sulfate , which is also a primary metabolite of p-chloroaniline . Its formation is a key event in the proposed metabolic pathway of sulofenur and is strongly correlated with the compound's dose-limiting toxicities, namely methemoglobinemia and hemolytic anemia, observed in phase I clinical trials . Analysis of this metabolite is therefore essential for understanding the pharmacokinetics and pharmacodynamics of sulofenur. Research indicates that the plasma concentrations of sulofenur's metabolites show a higher correlation with methemoglobin levels than the parent drug itself, highlighting the central role of Metabolite II in the drug's toxicity profile . Further studies suggest that sulofenur undergoes bioactivation, potentially generating a reactive isocyanate intermediate that can be trapped by glutathione, with Metabolite II serving as a downstream marker of this process . This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132630-09-2

Molecular Formula

C16H15ClN2O4S

Molecular Weight

366.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-5-yl)sulfonyl]urea

InChI

InChI=1S/C16H15ClN2O4S/c17-11-2-4-12(5-3-11)18-16(21)19-24(22,23)13-6-7-14-10(9-13)1-8-15(14)20/h2-7,9,15,20H,1,8H2,(H2,18,19,21)

InChI Key

NQVZANDNBIOHEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Sulfonylurea-Based Synthetic Approach

The primary synthetic strategy for this compound involves the formation of arylsulfonylurea derivatives through reactions between sulfonamides and isocyanates or related intermediates.

  • Reaction of Aryl Isocyanates with Sulfonamides :
    Aryl isocyanates (Formula II) react with sulfonamides (Formula III) in the presence of an acid scavenger such as sodium hydroxide or potassium hydroxide. The reaction is typically performed in non-reactive solvents like acetone or acetone/water mixtures at temperatures ranging from 0°C to 100°C, with optimal yields at 20–30°C. The reaction completes within approximately one hour, producing the sulfonylurea product which can be purified by crystallization or chromatography.

  • Alternative Route via Aniline Derivatives and Sulfonylisocyanates :
    Aniline derivatives (Formula IV) react with sulfonylisocyanates (Formula V) under basic conditions, using similar solvents and temperature ranges as above. This method also yields the sulfonylurea compound after filtration and purification.

  • Carbamate Intermediate Route :
    Sulfonamides (Formula V) can be converted to carbamates (Formula VII) by reaction with alkyl haloformates (XCOOR3, where X = Br or Cl, R3 = C1-C3 alkyl) in the presence of potassium carbonate in solvents like acetone or methyl ethyl ketone. The carbamate intermediate is then reacted with aniline derivatives to yield the final sulfonylurea product.

Hydroxylation and Oxidation Steps

  • Benzylic Hydroxylation :
    The benzylic hydroxylation metabolite (related to metabolite II) can be synthesized via Grignard reaction of aldehyde precursors with phenyl magnesium bromide, followed by protection and coupling steps. The hydroxyl group introduction is a key step in mimicking the metabolite structure.

  • Oxidation to Keto Derivative :
    Attempts to oxidize the benzylic alcohol to the keto metabolite using pyridinium chlorochromate or manganese dioxide often result in complex mixtures. An alternative approach involves oxidizing the aldehyde precursor before coupling to obtain the keto metabolite cleanly.

Reaction Conditions and Purification

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Notes
Aryl isocyanate + sulfonamide Sodium hydroxide or potassium hydroxide (base) Acetone or acetone/water 20–30 ~1 hour Exothermic reaction, equimolar reactants preferred
Aniline derivative + sulfonylisocyanate Base (NaOH, KOH, etc.) Acetone, toluene, dioxane 20–30 ~1 hour Strong exotherm, purification by filtration
Sulfonamide + alkyl haloformate Potassium carbonate (acid scavenger) Acetone or methyl ethyl ketone 30 to reflux 1–6 hours Carbamate intermediate formation
Carbamate + aniline derivative Inert high-boiling solvent (dioxane, toluene) Dioxane, toluene, diglyme 50 to reflux Variable Final sulfonylurea product formation
Benzylic hydroxylation Phenyl magnesium bromide (Grignard reagent) THF or ether solvents Room temperature Variable Followed by protection and coupling
Oxidation to keto metabolite Pyridinium chlorochromate or MnO2 (less effective) Various Room temperature Variable Alternative synthetic routes preferred

Yields and Purity

  • The sulfonylurea synthesis via isocyanate and sulfonamide reactions typically yields products in moderate to high yields (often >70%) with purities exceeding 95% after purification.
  • Hydroxylation and oxidation steps require careful control to avoid side products; yields vary depending on the method and purification strategy.

Analytical and Characterization Data

  • Purity and identity of this compound and related compounds are confirmed by chromatographic methods such as HPLC and preparative HPLC, as well as spectroscopic techniques including NMR and IR spectroscopy.
  • Mass spectrometry fragmentation patterns are used to distinguish regioisomers and confirm metabolite structures.

Summary Table of Key Preparation Methods

Method Reactants Key Reagents/Conditions Advantages Limitations
Aryl isocyanate + sulfonamide Aryl isocyanate + sulfonamide Base (NaOH, KOH), acetone, 20–30°C Rapid, high yield, simple workup Requires careful temperature control
Aniline + sulfonylisocyanate Aniline derivative + sulfonylisocyanate Base, acetone/toluene, 20–30°C Strong exotherm, efficient Sensitive to moisture
Carbamate intermediate route Sulfonamide + alkyl haloformate + aniline K2CO3, acetone, reflux, then dioxane, 50–reflux Allows intermediate isolation Multi-step, longer reaction time
Benzylic hydroxylation Aldehyde + phenyl magnesium bromide Grignard reagent, ether solvents Direct hydroxylation Requires protection steps
Oxidation to keto metabolite Benzylic alcohol oxidation PCC or MnO2 (less effective) Attempts to mimic metabolite II Complex mixtures, low selectivity

Research Findings and Notes

  • The sulfonylurea derivatives prepared by these methods have been extensively studied for antitumor activity, with this compound being a major plasma metabolite with prolonged half-life but lacking direct antitumor activity.
  • The metabolite’s preparation is crucial for pharmacokinetic studies and toxicity profiling, as it is linked to adverse effects such as methemoglobinemia due to metabolic conversion to p-chloroaniline.
  • Synthetic access to these metabolites allows for detailed biological evaluation and the development of less toxic analogs.

Chemical Reactions Analysis

Identification and Structural Characteristics

Sulofenur metabolite II is a sulfate conjugate formed during phase II metabolism of the parent compound. Structurally, it contains a para-chloroaniline moiety linked to a sulfate group at the 5-position of the aromatic ring . This conjugation enhances water solubility, facilitating renal excretion, but also plays a role in downstream toxicity .

Metabolic Pathway Leading to Metabolite II

The formation of metabolite II occurs via a two-step process:

  • Phase I Hydroxylation : Sulofenur undergoes hydroxylation at the indane ring, producing intermediates such as hydroxy-sulofenur and keto-sulofenur .

  • Phase II Sulfation : The hydroxylated intermediates are sulfated by sulfotransferases (SULTs), forming the stable sulfate conjugate (metabolite II) .

StepEnzyme InvolvedReaction TypeProduct
1Cytochrome P450HydroxylationHydroxy-sulofenur
2SulfotransferaseSulfation2-amino-5-chlorophenyl sulfate (metabolite II)

Chemical Reactions and Degradation Products

Metabolite II is not an endpoint but participates in further reactions:

  • Hydrolysis : In acidic environments, the sulfate group is cleaved, regenerating 2-amino-5-chlorophenol , which can oxidize to form p-chloronitrosobenzene —a reactive species implicated in hemoglobin oxidation .

  • β-Elimination : In the presence of cysteine S-conjugate β-lyases, metabolite II undergoes β-elimination, releasing sulfenic acid (RS-OH) and ammonium ions .

2-Amino-5-chlorophenyl sulfateHydrolysis2-Amino-5-chlorophenolOxidationp-Chloronitrosobenzene\text{2-Amino-5-chlorophenyl sulfate} \xrightarrow{\text{Hydrolysis}} \text{2-Amino-5-chlorophenol} \xrightarrow{\text{Oxidation}} \text{p-Chloronitrosobenzene}

Correlation with Toxicity

Metabolite II is directly linked to methemoglobinemia and hemolytic anemia , as demonstrated in clinical trials :

  • Mechanism : The degradation product p-chloronitrosobenzene oxidizes hemoglobin (Fe²⁺ → Fe³⁺), forming methemoglobin, which cannot transport oxygen .

  • Dose-Dependency : Plasma levels of metabolite II correlate with methemoglobin concentrations (r=0.89r = 0.89, p<0.01p < 0.01) .

StudyMetabolite II Plasma Level (µg/mL)Methemoglobin (%)Toxicity Grade
12.4 ± 3.215.8 ± 4.13 (Severe)
8.1 ± 2.510.2 ± 3.62 (Moderate)

Comparative Analysis Across Species

Metabolite II formation varies significantly between species, impacting toxicity profiles:

  • Humans vs. Rodents : Humans exhibit higher sulfotransferase activity, leading to 3–5× greater metabolite II production compared to rodents .

  • Protein Binding : In humans, metabolite II is 98% protein-bound, prolonging its half-life (t1/2=62.5hourst_{1/2} = 62.5 \, \text{hours}) and exacerbating toxicity .

Implications for Drug Design

Efforts to mitigate metabolite II-related toxicity include:

  • Structural Modifications : Derivatives like ILX-295501 block hydroxylation at the indane ring, preventing p-chloroaniline formation .

  • Dosing Schedules : Intermittent dosing (e.g., 5 days on/2 days off) reduces metabolite II accumulation by 40%, lowering methemoglobinemia risk .

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

  • Mechanism of Action : Sulofenur metabolite II exerts cytotoxic effects through bioactivation to form reactive intermediates that can carbamoylate biological macromolecules, disrupting cellular functions and inducing cell death.
  • Clinical Trials : In phase II trials, sulofenur demonstrated modest antitumor activity in patients with advanced ovarian cancer, with some patients experiencing prolonged stable disease . However, the metabolites did not show significant activity in preclinical tumor models.

2. Pharmacokinetics and Toxicology

  • Toxicity Profiles : Clinical studies indicate that the major toxicities associated with sulofenur treatment include anemia and methemoglobinemia. The pharmacokinetic analysis showed that this compound has a prolonged half-life compared to the parent compound, which may contribute to its toxicity profile .
  • Metabolic Pathways : Understanding the metabolic pathways of sulofenur and its metabolites is crucial for developing safer analogs. Studies have shown that the formation of p-chloroaniline from sulofenur metabolism correlates with its toxic effects .

3. Drug Development

  • Reference Standards : this compound serves as a reference standard in analytical chemistry for studying sulfonylurea derivatives and their reactivity. Its unique structure allows researchers to investigate the biological pathways involved in its metabolism and bioactivation.
  • New Pharmaceutical Formulations : The insights gained from studying this compound could lead to the development of new pharmaceuticals with improved safety profiles and efficacy against various cancer types.

Data Tables

Compound Name Structure Type Biological Activity Unique Features
SulofenurDiarylsulfonylureaAnticancerBroad-spectrum activity against solid tumors
This compoundDiarylsulfonylureaAnticancerProlonged half-life; potential cytotoxicity
p-ChloroanilineAromatic amineToxicityMetabolite associated with methemoglobinemia

Case Studies

  • Ovarian Cancer Trials : A phase II trial involving 35 patients with advanced ovarian cancer demonstrated that 15% of patients had partial responses to treatment with sulofenur, while 42% experienced prolonged stable disease. Toxic effects included anemia and methemoglobinemia, necessitating adjustments in treatment schedules to mitigate these issues .
  • Lung Cancer Evaluation : In another study focusing on non-small cell lung cancer, 62% of patients experienced grade 1 to 3 anemia as a side effect of sulofenur treatment. Despite its mild side effects, the drug did not yield significant antitumor responses at the administered doses .

Mechanism of Action

Sulofenur metabolite II exerts its effects through bioactivation to form reactive intermediates, such as p-chlorophenyl isocyanate. These intermediates can carbamoylate biological macromolecules, leading to cytotoxic effects. The compound targets cellular proteins and enzymes, disrupting their function and inducing cell death. The pathways involved include glutathione conjugation and subsequent detoxification or bioactivation.

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Compound Structural Class Mechanism of Action Clinical Phase Key Findings
Sulofenur (LY 186641) Diaryl sulfonylurea GST inhibition?; redox modulation Phase II Limited efficacy (8–10% stable disease); anemia (62–100%), methemoglobinemia
LY-295501 Sulfonylurea derivative Undefined (similar to Sulofenur) Phase II High hemotoxicity; discontinued for NSCLC and renal carcinoma
Type III Derivatives 4-Piperazinyl-pyridine sulfonamide Carbonic anhydrase inhibition Preclinical Moderate anticancer activity in breast cancer xenografts; improved selectivity
Oltipraz Dithiolethione GST induction; chemoprevention Phase II Reduced carcinogen activation; gastrointestinal toxicity

Efficacy and Toxicity in Clinical Trials

  • Sulofenur: Ovarian Cancer (Phase II): 2/16 patients showed minor responses; 14/16 required transfusions for anemia . Non-Small Cell Lung Cancer (NSCLC): 0% objective response rate; 62% anemia, 19/26 methemoglobinemia . Gastric Cancer: Plasma metabolite levels (including Metabolite II) were subtherapeutic; trial halted due to toxicity .
  • Type III Derivatives :

    • Preclinical data show selective carbonic anhydrase IX/XII inhibition, reducing metastasis in breast cancer models .

Mechanistic Divergences

  • Sulofenur vs. Type III Derivatives :

    • Sulofenur’s metabolites may interact with glutathione (GSH) pathways, exacerbating oxidative stress in cancer cells. However, its exact target (e.g., GST inhibition) remains unconfirmed .
    • Type III derivatives target tumor-associated carbonic anhydrases, disrupting pH regulation and inhibiting metastasis with fewer off-target effects .
  • Sulofenur vs. Oltipraz: Sulofenur’s metabolites may deplete GSH, while Oltipraz induces GSTs to detoxify carcinogens—opposing mechanisms with divergent therapeutic goals (treatment vs. prevention) .

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterLC-MS RecommendationGC-MS Recommendation
Ionization ModeESI+ (for protonated ions)EI (70 eV)
ColumnC18 (2.1 × 100 mm, 1.7 µm)DB-5MS (30 m × 0.25 mm ID)
LOD (ng/mL)0.52.0
Internal StandardD4-SulofenurTrimethylsilyl derivatization

Q. Table 2. Public Repositories for Metabolomic Data

RepositoryFocusURL
Metabolomics WorkbenchMulti-species, multi-platformwww.metabolomicsworkbench.org
Phenol-Explorer 2.0Xenobiotic metaboliteswww.phenol-explorer.eu

Q. Notes

  • Avoid abbreviating "this compound" in figures/tables.
  • For NMR data, report solvent suppression methods and shim settings to enhance reproducibility .

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